molecular formula C21H19IN2S B12699306 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide CAS No. 60435-31-6

1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide

Cat. No.: B12699306
CAS No.: 60435-31-6
M. Wt: 458.4 g/mol
InChI Key: IEYXZQFNQJFMOD-UHFFFAOYSA-M
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Description

1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide is a complex organic compound with a unique structure that combines quinolinium and benzothiazolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide typically involves the condensation of 3-methyl-3H-benzothiazol-2-one with a suitable quinolinium precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can interact with cellular proteins, inhibiting their activity and leading to cell death. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide is unique due to its combined quinolinium and benzothiazolium structure, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and fluorescent probes .

Properties

CAS No.

60435-31-6

Molecular Formula

C21H19IN2S

Molecular Weight

458.4 g/mol

IUPAC Name

(2E)-3-methyl-2-[(E)-3-(1-methylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C21H19N2S.HI/c1-22-17(15-14-16-8-3-4-10-18(16)22)9-7-13-21-23(2)19-11-5-6-12-20(19)24-21;/h3-15H,1-2H3;1H/q+1;/p-1

InChI Key

IEYXZQFNQJFMOD-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4C=C3)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)C.[I-]

Origin of Product

United States

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